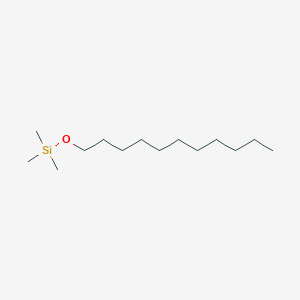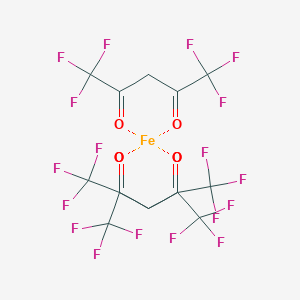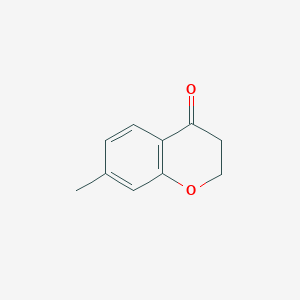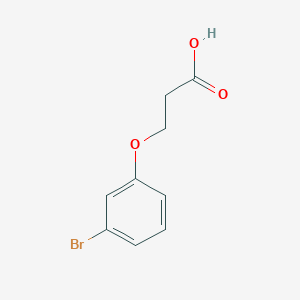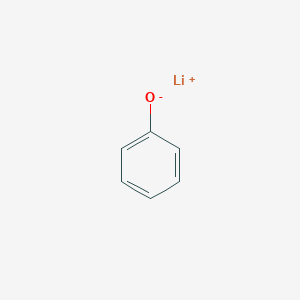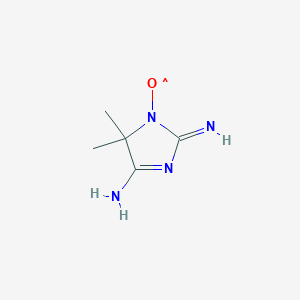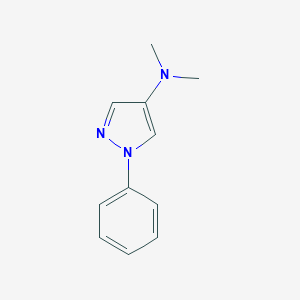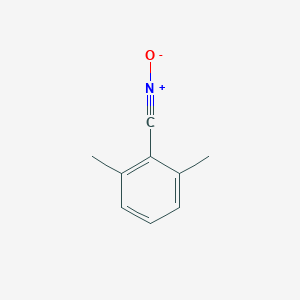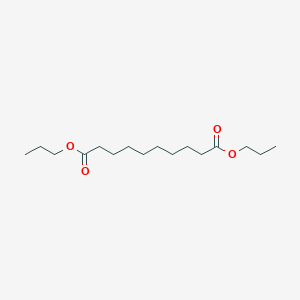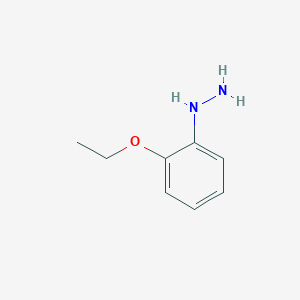![molecular formula C11H15NO4S B099908 Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-methylethyl ester CAS No. 18303-02-1](/img/structure/B99908.png)
Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-methylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-methylethyl ester, also known as mesulfuron-methyl, is a herbicide used to control broadleaf weeds in various crops. It belongs to the sulfonylurea family of herbicides and is known for its high efficacy at low application rates.
Mécanisme D'action
Mesulfuron-methyl works by inhibiting the acetolactate synthase (ALS) enzyme, which is essential for the biosynthesis of branched-chain amino acids in plants. By inhibiting this enzyme, Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-methylethyl esterethyl prevents the growth and development of broadleaf weeds, leading to their eventual death. The mechanism of action of Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-methylethyl esterethyl is specific to plants, making it an effective herbicide with minimal impact on non-target organisms.
Biochemical and Physiological Effects:
Mesulfuron-methyl has been shown to have a range of biochemical and physiological effects on plants. It inhibits the biosynthesis of branched-chain amino acids, leading to a disruption in protein synthesis and cell division. This disruption ultimately leads to the death of the plant. Mesulfuron-methyl also affects the photosynthetic process in plants, leading to reduced photosynthesis and energy production.
Avantages Et Limitations Des Expériences En Laboratoire
Mesulfuron-methyl is a widely used herbicide in laboratory experiments due to its high efficacy and specificity. It is relatively easy to use and has a low environmental impact when used according to label directions. However, Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-methylethyl esterethyl has some limitations in laboratory experiments, such as its potential to interfere with other biochemical processes in plants, leading to unintended effects.
Orientations Futures
There are several future directions for research on Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-methylethyl esterethyl. One area of research is the development of new formulations and application methods to improve the herbicide's efficacy and reduce its environmental impact. Another area of research is the study of Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-methylethyl esterethyl's impact on non-target organisms, such as insects and soil microorganisms. Finally, research is needed to better understand the mechanism of action of Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-methylethyl esterethyl and its potential for use in integrated weed management strategies.
Conclusion:
Mesulfuron-methyl is a highly effective herbicide used to control broadleaf weeds in various crops. Its mechanism of action is specific to plants, making it a safe and effective herbicide with minimal impact on non-target organisms. Mesulfuron-methyl has been extensively studied for its herbicidal properties and its impact on the environment. Future research is needed to improve the herbicide's efficacy and reduce its environmental impact and to better understand its mechanism of action and potential for use in integrated weed management strategies.
Méthodes De Synthèse
Mesulfuron-methyl is synthesized through a multistep process that involves the reaction of 4-methylsulfonylphenylhydrazine with 1-methylethyl chloroformate. The resulting intermediate is then reacted with 2,4-dichloro-5-methylpyrimidine to form Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-methylethyl esterethyl. The synthesis of Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-methylethyl esterethyl is a complex process that requires careful control of reaction conditions and high purity reagents to ensure the final product's quality.
Applications De Recherche Scientifique
Mesulfuron-methyl has been extensively studied for its herbicidal properties and its impact on the environment. It has been shown to be highly effective in controlling broadleaf weeds in various crops, including wheat, barley, and corn. Mesulfuron-methyl has also been studied for its impact on non-target organisms, such as insects and soil microorganisms. Research has shown that Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-methylethyl esterethyl is relatively safe for non-target organisms when used according to label directions.
Propriétés
Numéro CAS |
18303-02-1 |
|---|---|
Nom du produit |
Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-methylethyl ester |
Formule moléculaire |
C11H15NO4S |
Poids moléculaire |
257.31 g/mol |
Nom IUPAC |
propan-2-yl N-(4-methylphenyl)sulfonylcarbamate |
InChI |
InChI=1S/C11H15NO4S/c1-8(2)16-11(13)12-17(14,15)10-6-4-9(3)5-7-10/h4-8H,1-3H3,(H,12,13) |
Clé InChI |
FOKWWPWMZYWNKM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OC(C)C |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



